N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide

regioisomerism sulfonylbenzamide positional isomer structure-property relationships

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide (CAS 896346-32-0) is a fully synthetic small molecule (C18H17N3O4S, MW 371.4 g/mol) built on a 1,3,4-oxadiazole core substituted with a 2,4-dimethylphenyl ring at position 5 and a 4-methanesulfonylbenzamide moiety at position 2. The compound is listed in the PubChem database (CID with computed physicochemical descriptors including an XLogP3-AA of 2.5, a topological polar surface area of 111 Ų, 1 hydrogen bond donor, and 6 hydrogen bond acceptors.

Molecular Formula C18H17N3O4S
Molecular Weight 371.41
CAS No. 896346-32-0
Cat. No. B2582492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide
CAS896346-32-0
Molecular FormulaC18H17N3O4S
Molecular Weight371.41
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C
InChIInChI=1S/C18H17N3O4S/c1-11-4-9-15(12(2)10-11)17-20-21-18(25-17)19-16(22)13-5-7-14(8-6-13)26(3,23)24/h4-10H,1-3H3,(H,19,21,22)
InChIKeyZXSDMBAGJSWSDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide (CAS 896346-32-0): Procurement-Relevant Chemical Profile and Sourcing Considerations


N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide (CAS 896346-32-0) is a fully synthetic small molecule (C18H17N3O4S, MW 371.4 g/mol) built on a 1,3,4-oxadiazole core substituted with a 2,4-dimethylphenyl ring at position 5 and a 4-methanesulfonylbenzamide moiety at position 2 [1]. The compound is listed in the PubChem database (CID 7267205) with computed physicochemical descriptors including an XLogP3-AA of 2.5, a topological polar surface area of 111 Ų, 1 hydrogen bond donor, and 6 hydrogen bond acceptors [1]. It belongs to a broader class of 1,3,4-oxadiazole benzenesulfonamide derivatives that have been explored in the patent literature as selective β3-adrenergic receptor agonists for metabolic indications [2]. However, primary peer-reviewed pharmacological characterization data specific to this exact compound remain extremely scarce, and procurement decisions must be guided by a careful comparison of available structural and physicochemical differentiation from close analogs rather than by assumed bioactivity.

Why N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide Cannot Be Interchanged with Generic 1,3,4-Oxadiazole Analogs


Within the 1,3,4-oxadiazole benzenesulfonamide chemotype, both the substitution pattern on the 5-aryl ring and the position of the sulfonyl group on the benzamide ring are known to exert profound effects on target selectivity and potency. For example, in the structurally related oxadiazole benzenesulfonamide β3-agonist series, moving from a 5-benzyl to a 5-phenoxymethylene substituent altered β3 EC50 by over 10-fold and selectivity versus β1/β2 by more than 100-fold [1]. Additionally, the distinction between 2-methanesulfonylbenzamide and 4-methanesulfonylbenzamide regioisomers introduces differences in molecular shape, dipole moment, and hydrogen-bonding geometry that directly impact target binding and pharmacokinetics [2]. Therefore, generic substitution of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide with a closely related analog—even one differing only in sulfonyl position—cannot be assumed to preserve biological activity, selectivity, or physicochemical behavior without explicit comparative data.

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide: Head-to-Head Quantitative Differentiation Evidence


Regioisomeric Differentiation: 4-Methanesulfonylbenzamide vs. 2-Methanesulfonylbenzamide Congener

The target compound bears the methanesulfonyl group at the para (4-) position of the benzamide ring, distinguishing it from the ortho (2-) regioisomer N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide (CAS 896346-33-1) [1]. The para-substituted regioisomer exhibits a larger topological polar surface area (111 Ų vs. approximately 103 Ų for the ortho analog, calculated via PubChem's Cactvs engine) and a lower computed XLogP3-AA (2.5 vs. approximately 2.8 for the ortho analog), reflecting reduced lipophilicity and altered hydrogen-bonding capacity [1][2]. These differences are expected to impact membrane permeability and solubility in aqueous assay buffers.

regioisomerism sulfonylbenzamide positional isomer structure-property relationships

5-Aryl Substituent Comparison: 2,4-Dimethylphenyl vs. 3,4-Dimethoxyphenyl Analog in Antibacterial Screening Context

In the patent literature describing 2,5-substituted-1,3,4-oxadiazole sulfone derivatives with antibacterial activity against rice bacterial leaf blight (Xanthomonas oryzae pv. oryzae) and citrus canker (Xanthomonas axonopodis pv. citri), the 2,4-dimethylphenyl substitution pattern (present in the target compound) is explicitly claimed as one of the preferred embodiments alongside other aryl groups such as 3,4-dimethoxyphenyl [1]. While specific MIC values for the exact target compound are not disclosed in the patent, the class-level inference is that electron-donating methyl groups at the 2- and 4-positions of the phenyl ring contribute to a different electronic and steric environment compared to the 3,4-dimethoxyphenyl analog (CAS 922090-53-7), potentially altering antibacterial potency and spectrum.

aryl substitution effect antibacterial oxadiazoles 2,4-dimethylphenyl pharmacophore

β3-Adrenergic Receptor Agonist Class Potential: Oxadiazole Benzenesulfonamide Scaffold Selectivity Benchmarking

The oxadiazole benzenesulfonamide chemotype to which the target compound belongs has been validated as a selective β3-adrenergic receptor (β3-AR) agonist scaffold. In the prototypical series described in US Patent 6,034,106, the 5-n-pentyl oxadiazole substituted benzenesulfonamide (compound 8) demonstrated a β3 EC50 of 23 nM with >130-fold selectivity over β1 and β2 receptors (β1 IC50 = 3000 nM, β2 IC50 = 3000 nM) [1]. While the target compound (CAS 896346-32-0) is not explicitly profiled in this patent, it shares the core 1,3,4-oxadiazole benzenesulfonamide pharmacophore and differs only in the 5-substituent (2,4-dimethylphenyl vs. n-pentyl) and the sulfonylbenzamide connectivity. This class-level inference suggests that the target compound may retain β3-AR agonism potential, but its potency and selectivity profile relative to the n-pentyl benchmark cannot be predicted without direct assay data.

β3 adrenergic receptor agonist metabolic disease selectivity profiling

Computed Drug-Likeness and Oral Bioavailability Potential: Comparative Physicochemical Profiling Against the 2-Methanesulfonyl Regioisomer

The target compound (para-sulfonyl regioisomer) satisfies all four Lipinski Rule of Five criteria: MW = 371.4 g/mol (<500), XLogP3-AA = 2.5 (<5), H-bond donors = 1 (<5), H-bond acceptors = 6 (<10) [1]. By comparison, the ortho-sulfonyl regioisomer (CAS 896346-33-1) exhibits a higher computed XLogP3-AA (~2.8) approaching the upper limit for optimal oral absorption, while maintaining similar MW and H-bond counts [1][2]. The lower lipophilicity of the para isomer is associated with a better predicted solubility profile based on the general correlation between logP and aqueous solubility for neutral compounds.

drug-likeness oral bioavailability prediction Lipinski Rule of Five

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide: Evidence-Backed Procurement Application Scenarios


Structure-Activity Relationship (SAR) Studies on 1,3,4-Oxadiazole Benzenesulfonamide β3-AR Agonists

Procure this compound as a 5-aryl-substituted variant within a β3-adrenergic receptor agonist SAR program. The 2,4-dimethylphenyl group at position 5 provides a distinct steric and electronic environment compared to the well-characterized 5-alkyl (e.g., n-pentyl) analogs [1]. Researchers can systematically evaluate how replacement of the flexible alkyl chain with a rigid, electron-donating aryl group affects β3-AR potency, selectivity over β1/β2 subtypes, and oral bioavailability. The compound's favorable computed drug-likeness profile (MW 371.4, XLogP3-AA 2.5, TPSA 111 Ų) supports its suitability for in vitro and preliminary in vivo pharmacokinetic studies [2].

Regioisomeric Probe for Sulfonylbenzamide Positional Effects in Target Engagement Assays

Acquire this compound in parallel with its 2-methanesulfonylbenzamide regioisomer (CAS 896346-33-1) to conduct matched-pair analysis of sulfonyl positional effects on biological activity [1]. The para-sulfonyl isomer differs from the ortho-sulfonyl congener by ΔXLogP3-AA ≈ -0.3 and ΔTPSA ≈ +8 Ų, which may translate into measurable differences in cellular permeability, aqueous solubility, and target binding kinetics [1][2]. Matched-pair analysis is a powerful tool in medicinal chemistry for deconvoluting the contribution of a single structural modification to potency and selectivity, and this compound pair enables precisely such a comparison within the 1,3,4-oxadiazole scaffold [2].

Agricultural Antibacterial Screening: 2,4-Dimethylphenyl Oxadiazole Sulfone Library Expansion

Use this compound as a reference standard or library member in screening campaigns against plant bacterial pathogens such as Xanthomonas oryzae pv. oryzae (rice bacterial leaf blight) and Xanthomonas axonopodis pv. citri (citrus canker), based on the patent claims describing 2,5-substituted-1,3,4-oxadiazole sulfone derivatives with antibacterial activity in these indications [3]. The 2,4-dimethylphenyl substitution is explicitly encompassed within the preferred structural scope, making this compound a relevant candidate for agricultural antibacterial discovery programs.

Computational Chemistry and Molecular Modeling: Scaffold-Hopping Starting Point

Employ the compound as a physically available reference ligand for computational studies, including molecular docking, pharmacophore modeling, and free-energy perturbation (FEP) calculations targeting β3-adrenergic receptors or other class A GPCRs. The availability of PubChem-computed descriptors (CID 7267205) including 3D conformer data, InChI key (ZXSDMBAGJSWSDD-UHFFFAOYSA-N), and canonical SMILES enables ready integration into computational workflows [1]. The compound's moderate molecular weight (371.4) and balanced lipophilicity (XLogP3-AA 2.5) make it a tractable starting point for virtual screening and scaffold-hopping exercises [1].

Quote Request

Request a Quote for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.